molecular formula C14H13N3O B13862459 2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B13862459
M. Wt: 239.27 g/mol
InChI Key: DGQQTAGSNMNNFT-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrrolopyrimidine derivatives through cyclization involving the acetyl methyl group and the amide carbonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt key signaling pathways in cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and fused ring structure

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O/c1-2-12-15-11-8-10(9-6-4-3-5-7-9)16-13(11)14(18)17-12/h3-8,16H,2H2,1H3,(H,15,17,18)

InChI Key

DGQQTAGSNMNNFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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